molecular formula C7H5ClO3S B6209210 methyl 5-chloro-4-formylthiophene-2-carboxylate CAS No. 77133-26-7

methyl 5-chloro-4-formylthiophene-2-carboxylate

Cat. No.: B6209210
CAS No.: 77133-26-7
M. Wt: 204.63 g/mol
InChI Key: LMIFEQDKMZKZJT-UHFFFAOYSA-N
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Description

Methyl 5-chloro-4-formylthiophene-2-carboxylate is an organic compound with the molecular formula C7H5ClO3S and a molecular weight of 204.63 g/mol . This compound belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-4-formylthiophene-2-carboxylate typically involves the chlorination of thiophene derivatives followed by formylation and esterification reactions. One common method includes the reaction of 5-chlorothiophene-2-carboxylic acid with formylating agents under controlled conditions to introduce the formyl group at the 4-position. The resulting intermediate is then esterified using methanol in the presence of acid catalysts to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-4-formylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

Scientific Research Applications

Methyl 5-chloro-4-formylthiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-chloro-4-formylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The formyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-chloro-4-formylthiophene-2-carboxylate is unique due to the presence of both the chlorine and formyl groups, which confer distinct reactivity and potential biological activities. The combination of these functional groups allows for versatile chemical modifications and applications in various fields .

Properties

CAS No.

77133-26-7

Molecular Formula

C7H5ClO3S

Molecular Weight

204.63 g/mol

IUPAC Name

methyl 5-chloro-4-formylthiophene-2-carboxylate

InChI

InChI=1S/C7H5ClO3S/c1-11-7(10)5-2-4(3-9)6(8)12-5/h2-3H,1H3

InChI Key

LMIFEQDKMZKZJT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(S1)Cl)C=O

Purity

95

Origin of Product

United States

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